molecular formula C20H20N2O6S B1230109 6-(4-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylic acid O7-ethyl ester O2-methyl ester

6-(4-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylic acid O7-ethyl ester O2-methyl ester

Cat. No. B1230109
M. Wt: 416.4 g/mol
InChI Key: MBBXYEPIGVZHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylic acid O7-ethyl ester O2-methyl ester is a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is used in various chemical synthesis and reactions. For instance, it has been involved in the study of Biginelli-compounds, contributing to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions (Kappe & Roschger, 1989). Additionally, it plays a role in the formation of indeno[1,2-d]pyrimidines and the preparation of 4,6-disubstituted-pyrimidine-5-carbonitriles.

Structural and Conformational Studies

  • Research on the structural aspects of related compounds has been significant. Investigations into the conformational features of thiazolopyrimidines, which include compounds like 7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, reveal insights into their supramolecular aggregation and intermolecular interaction patterns, which are crucial for understanding the chemical behavior of these compounds (Nagarajaiah & Begum, 2014).

Antitumor Activity Studies

  • Some derivatives of the compound have been explored for their antitumor activities. Specifically, studies have focused on 6-oxo-7-amino-5H-pyrido[2,3-b]- and 5H-pyrimido[4,5-b][1,4]thiazines, which are related to the compound . These studies contribute to understanding the potential medical applications of these compounds in cancer treatment (Traven' et al., 1984).

Synthetic Methodology Development

  • The compound has been instrumental in the development of synthetic methodologies. For instance, it has been used in the synthesis of novel fused tricyclic heterocyclic compounds, highlighting its versatility and utility in creating complex chemical structures (SirsatShivraj et al., 2020).

properties

Product Name

6-(4-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylic acid O7-ethyl ester O2-methyl ester

Molecular Formula

C20H20N2O6S

Molecular Weight

416.4 g/mol

IUPAC Name

7-O-ethyl 2-O-methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate

InChI

InChI=1S/C20H20N2O6S/c1-5-28-19(25)16-11(2)21-20-22(15(23)10-14(29-20)18(24)27-4)17(16)12-6-8-13(26-3)9-7-12/h6-10,17H,5H2,1-4H3

InChI Key

MBBXYEPIGVZHCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C=C(S2)C(=O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylic acid O7-ethyl ester O2-methyl ester
Reactant of Route 2
Reactant of Route 2
6-(4-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylic acid O7-ethyl ester O2-methyl ester
Reactant of Route 3
Reactant of Route 3
6-(4-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylic acid O7-ethyl ester O2-methyl ester
Reactant of Route 4
Reactant of Route 4
6-(4-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylic acid O7-ethyl ester O2-methyl ester
Reactant of Route 5
6-(4-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylic acid O7-ethyl ester O2-methyl ester
Reactant of Route 6
Reactant of Route 6
6-(4-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylic acid O7-ethyl ester O2-methyl ester

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